![molecular formula C10H12ClNO2S B11863790 3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine CAS No. 24083-59-8](/img/structure/B11863790.png)
3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine
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Overview
Description
3-chloro-1-tosylazetidine is a four-membered heterocyclic compound that belongs to the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics. The presence of a tosyl group (p-toluenesulfonyl) and a chlorine atom in the structure of 3-chloro-1-tosylazetidine further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-tosylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tosylaziridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 3-chloro-1-tosylazetidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-tosylazetidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened by nucleophiles, leading to the formation of linear or branched products.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ring-opening reactions: Strong nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents in ether solvents.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidines with various functional groups.
Ring-opening reactions: Formation of linear or branched amines, alcohols, or thiols.
Oxidation and reduction: Formation of oxidized or reduced derivatives of 3-chloro-1-tosylazetidine
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to 3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine exhibit notable antimicrobial and antiviral activities. Sulfonamide derivatives often show efficacy against various bacterial strains and viruses, making them potential candidates for drug development. For instance, studies have demonstrated that azetidine derivatives can inhibit the growth of resistant bacterial strains, providing a pathway for new antibiotic therapies .
Anticancer Activity
Compounds with structural similarities to this compound have shown promising anticancer properties. A study published in the Journal of Medicinal Chemistry reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. Mechanistic studies revealed that these compounds induce apoptosis through caspase activation and disrupt mitochondrial membrane potential .
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. Related sulfonamide derivatives have been shown to modulate immune responses effectively. In animal models, these compounds reduced inflammatory markers such as TNF-alpha and IL-6, indicating their potential for treating inflammatory diseases .
Polymer Science Applications
Building Blocks for Polyamines
Azetidines are increasingly recognized as valuable building blocks in polymer chemistry. Recent advancements highlight their use in the synthesis of polyamines through anionic polymerization methods. The unique properties of azetidines allow for the creation of diverse polymer architectures with tailored functionalities .
Synthesis of Combinatorial Libraries
The synthesis of azetidine derivatives, including this compound, has been explored for creating combinatorial libraries. These libraries facilitate drug optimization and development by providing a wide range of structural variants for screening against biological targets .
Study 1: Anticancer Activity
A study focused on a related azetidine derivative demonstrated significant cytotoxicity against melanoma and prostate cancer cells. The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values were reported in the low nanomolar range, underscoring the potency of these compounds in cancer therapy .
Study 2: Anti-inflammatory Mechanisms
Another investigation assessed the anti-inflammatory potential of sulfonamide derivatives in a murine model of arthritis. Results indicated a marked decrease in paw swelling and joint destruction, with histological analyses revealing reduced infiltration of inflammatory cells. This suggests that compounds similar to this compound could be effective in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-chloro-1-tosylazetidine is primarily based on its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the tosyl group and the chlorine atom makes the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These reactions can be exploited to modify the compound’s structure and enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-tosylazetidine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-chloroazetidine: Lacks the tosyl group, resulting in different reactivity and stability profiles.
1-tosylaziridine: A three-membered ring compound with higher ring strain and different reactivity compared to azetidines
Uniqueness
3-chloro-1-tosylazetidine is unique due to the combination of the tosyl group and the chlorine atom, which imparts distinct reactivity and stability characteristics. This makes it a valuable intermediate in various chemical transformations and a promising candidate for further research in medicinal and polymer chemistry .
Biological Activity
3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine is a compound belonging to the azetidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a sulfonyl group attached to an azetidine ring, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of azetidine derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.
Compound | Target Bacteria | Activity |
---|---|---|
This compound | E. coli, S. aureus, P. aeruginosa | Significant inhibition at low concentrations |
For instance, a study by Sharma et al. demonstrated that derivatives of azetidinones showed potent antibacterial effects against E. coli and S. aureus using the agar diffusion method .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects . In vitro assays have shown that certain azetidinones can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Study | Methodology | Findings |
---|---|---|
Kumar et al. | In vitro cytokine assay | Reduced levels of TNF-alpha and IL-6 |
This highlights the compound's potential in modulating inflammatory pathways, which could be beneficial in conditions such as arthritis or other inflammatory disorders.
Anticancer Potential
Emerging research suggests that azetidine derivatives may possess anticancer properties as well. A study indicated that certain azetidinone compounds demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 20 | Cell cycle arrest |
The mechanism of action may involve the disruption of cellular signaling pathways critical for cancer cell survival.
Case Studies
- Antibacterial Screening : A comprehensive study evaluated various azetidinone derivatives, including this compound, against a panel of bacterial pathogens. The results indicated that this compound exhibited remarkable antibacterial activity comparable to standard antibiotics .
- Anti-inflammatory Assessment : Another research focused on assessing the anti-inflammatory potential of azetidinone derivatives through animal models. The results showed a significant reduction in paw edema in treated groups compared to controls, suggesting effectiveness in managing inflammation .
Properties
CAS No. |
24083-59-8 |
---|---|
Molecular Formula |
C10H12ClNO2S |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
3-chloro-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C10H12ClNO2S/c1-8-2-4-10(5-3-8)15(13,14)12-6-9(11)7-12/h2-5,9H,6-7H2,1H3 |
InChI Key |
YETLWFZXEQXIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)Cl |
Origin of Product |
United States |
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